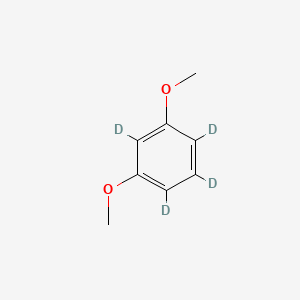

1,3-Dimethoxybenzene-d4

Cat. No. B1474433

M. Wt: 142.19 g/mol

InChI Key: DPZNOMCNRMUKPS-LNFUJOGGSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06846946B2

Procedure details

An aqueous phase consisting of resorcinol (2.20 g, 20 millimoles, Lancaster, 99%), tetrabutyl-ammonium bromide (1.30 g, 50% w/w solution in water, 2 millimoles, Sachem 821 East Woodward, Austin, Tex. 78704), sodium hydroxide (5.01 g, 50% w/w solution in water, 60 millimoles, Aldrich), and water (248.83 g) was treated with a mixture of dimethyl sulfate (12.63 g, 100 millimoles, Aldrich, 99+%) and 3-methylanisole (GC standard, 0.750 g, 6 millimoles, Aldrich, 99%). The excess molar concentration of sodium hydroxide was 0.5. The organic phase:aqueous phase weight ratio was 1:18. The two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) at room temperature (25° C.). Aliquots were taken after 0, 1, 3, 5, 8, 12, and 18 minutes after the addition of the alkylating agent. When aliquots were taken the pH of the reaction mixture was checked to determine if the hydrolysis of dimethyl sulfate caused the system to become acidic. After 5 minutes of the reaction, the pH became acidic and the reaction mixture was treated with an additional amount of sodium hydroxide solution (3.50 g, 50 w/w solution in water). Aliquots were briefly centrifuged, the phases were separated and the organic phase was injected into the GC column. The yield of 1,3-dimethoxybenzene based on the limiting reactant (resorcinol) was 47% after 12 minutes of reaction.

Identifiers

|

REACTION_CXSMILES

|

C1(C=CC=C(O)C=1)O.[OH-].[Na+].S([O:16][CH3:17])(OC)(=O)=O.C[C:19]1[CH:20]=[C:21]([O:25][CH3:26])[CH:22]=[CH:23][CH:24]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:26][O:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([O:16][CH3:17])[CH:20]=1 |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

5.01 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

12.63 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

|

Name

|

|

|

Quantity

|

0.75 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1)OC

|

Step Four

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

1.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Six

|

Name

|

|

|

Quantity

|

248.83 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The two phase system was stirred mechanically (600 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The excess molar concentration of sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(25° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 0, 1, 3, 5, 8, 12, and 18 minutes

|

|

Duration

|

18 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition of the alkylating agent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to determine if the hydrolysis of dimethyl sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 5 minutes of the reaction

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 12 minutes

|

|

Duration

|

12 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC(=CC=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06846946B2

Procedure details

An aqueous phase consisting of resorcinol (2.20 g, 20 millimoles, Lancaster, 99%), tetrabutyl-ammonium bromide (1.30 g, 50% w/w solution in water, 2 millimoles, Sachem 821 East Woodward, Austin, Tex. 78704), sodium hydroxide (5.01 g, 50% w/w solution in water, 60 millimoles, Aldrich), and water (248.83 g) was treated with a mixture of dimethyl sulfate (12.63 g, 100 millimoles, Aldrich, 99+%) and 3-methylanisole (GC standard, 0.750 g, 6 millimoles, Aldrich, 99%). The excess molar concentration of sodium hydroxide was 0.5. The organic phase:aqueous phase weight ratio was 1:18. The two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) at room temperature (25° C.). Aliquots were taken after 0, 1, 3, 5, 8, 12, and 18 minutes after the addition of the alkylating agent. When aliquots were taken the pH of the reaction mixture was checked to determine if the hydrolysis of dimethyl sulfate caused the system to become acidic. After 5 minutes of the reaction, the pH became acidic and the reaction mixture was treated with an additional amount of sodium hydroxide solution (3.50 g, 50 w/w solution in water). Aliquots were briefly centrifuged, the phases were separated and the organic phase was injected into the GC column. The yield of 1,3-dimethoxybenzene based on the limiting reactant (resorcinol) was 47% after 12 minutes of reaction.

Identifiers

|

REACTION_CXSMILES

|

C1(C=CC=C(O)C=1)O.[OH-].[Na+].S([O:16][CH3:17])(OC)(=O)=O.C[C:19]1[CH:20]=[C:21]([O:25][CH3:26])[CH:22]=[CH:23][CH:24]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:26][O:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([O:16][CH3:17])[CH:20]=1 |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

5.01 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

12.63 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

|

Name

|

|

|

Quantity

|

0.75 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1)OC

|

Step Four

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

1.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Six

|

Name

|

|

|

Quantity

|

248.83 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The two phase system was stirred mechanically (600 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The excess molar concentration of sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(25° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 0, 1, 3, 5, 8, 12, and 18 minutes

|

|

Duration

|

18 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition of the alkylating agent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to determine if the hydrolysis of dimethyl sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 5 minutes of the reaction

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 12 minutes

|

|

Duration

|

12 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC(=CC=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |